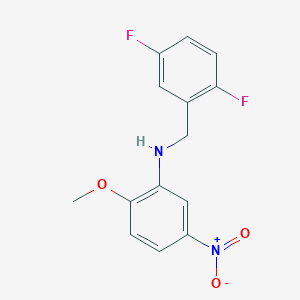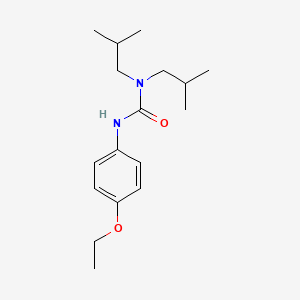![molecular formula C18H16Cl2N2 B5696022 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, also known as CQ, is a synthetic drug that has been used for various scientific research applications. It belongs to the class of quinoline compounds and has been widely studied for its potential therapeutic properties.
Applications De Recherche Scientifique
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used in various scientific research applications, including:
1. Antimalarial activity: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used as an antimalarial drug for many years. It works by inhibiting the growth of the malaria parasite in the red blood cells.
2. Cancer research: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
3. Autophagy research: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used to study the process of autophagy, which is the mechanism by which cells break down and recycle their own components.
Mécanisme D'action
The mechanism of action of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, it is believed to work by inhibiting the acidification of lysosomes, which are organelles in the cell that break down and recycle cellular waste. This leads to the accumulation of waste products in the cell, which can have various effects depending on the cell type and the context.
Biochemical and Physiological Effects:
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects, including:
1. Inhibition of lysosomal acidification: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine inhibits the acidification of lysosomes, which can lead to the accumulation of waste products in the cell.
2. Inhibition of autophagy: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine inhibits the process of autophagy, which can lead to the accumulation of damaged cellular components.
3. Inhibition of cancer cell growth: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments, including:
Advantages:
1. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a well-studied compound with a known mechanism of action.
2. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is relatively easy to synthesize and purify.
3. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used in various scientific research applications, which makes it a versatile tool for researchers.
Limitations:
1. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has limited solubility in water, which can make it difficult to work with in some experiments.
2. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can have off-target effects, which can complicate the interpretation of experimental results.
3. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used as an antimalarial drug for many years, which can limit its use in some experiments due to potential drug resistance.
Orientations Futures
There are several future directions for the study of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, including:
1. Further investigation of the mechanism of action of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine and its effects on cellular processes.
2. The development of new derivatives of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine with improved solubility and specificity.
3. The exploration of new therapeutic applications of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, such as in the treatment of neurodegenerative diseases.
4. The study of the potential side effects of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine and its long-term effects on human health.
Conclusion:
In conclusion, 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a synthetic drug that has been used for various scientific research applications. It has a well-known mechanism of action and has been studied for its potential therapeutic properties. While it has several advantages for lab experiments, it also has limitations that should be taken into account. There are several future directions for the study of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, which will help to further our understanding of its effects on cellular processes and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction between 7-chloro-4-methylquinoline and 2-chloro-N-(2-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography. The yield of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is typically around 50%.
Propriétés
IUPAC Name |
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2/c1-12-10-18(22-17-11-14(19)6-7-15(12)17)21-9-8-13-4-2-3-5-16(13)20/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVLGSKEOPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)